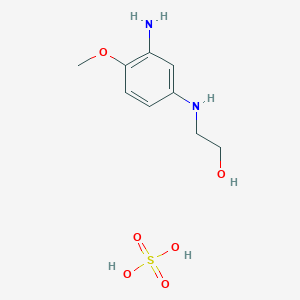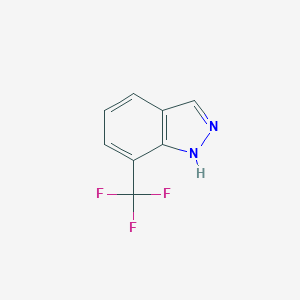
7-(Trifluoromethyl)-1H-indazole
Vue d'ensemble
Description
Metal-Free Trifluoromethylation of Indazoles
A novel method for the direct trifluoromethylation of indazoles has been developed, utilizing sodium trifluoromethanesulfinate and tert-butyl hydroperoxide under metal-free conditions. This approach has successfully produced a variety of trifluoromethylated indazole compounds with moderate to good yields. The process is believed to follow a radical mechanism, expanding the library of trifluoromethylated products with diverse functionalities .
The Structure of Fluorinated Indazoles
The impact of fluorine substitution on the supramolecular structure of NH-indazoles has been explored through X-ray crystallography and multinuclear magnetic resonance spectroscopy. Specifically, the structures of three NH-indazoles, including 3-trifluoromethyl-1H-indazole, have been determined. The introduction of trifluoromethyl groups leads to the formation of catemers in a chiral space group, representing the first instance of indazoles crystallizing as helices with a three-fold screw axis. The study provides insights into the behavior of these molecules based on supramolecular interactions and computational calculations .
Synthesis and Spectroscopy of Fluorinated Indazoles
The synthesis of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole has been achieved through a reaction that deviated from the expected formation of azine, leading to the indazole via a hydrazone intermediate. Characterization of the compound was performed using various spectroscopic techniques. Ab initio quantum theory and density functional methods were employed to study the geometry and electrostatic properties of the indazole and its derivatives. The study provides a detailed analysis of the molecular structure and electronic properties, contributing to the understanding of the behavior of fluorinated indazoles .
Inhibitory Effects of 7-Substituted-Indazoles on Nitric Oxide Synthases
A series of 7-substituted-indazoles have been synthesized and evaluated for their inhibitory effects on nitric oxide synthases (NOS). Among these, 1H-indazole-7-carbonitrile has shown significant potency and selectivity, particularly towards constitutive NOS. The study also highlights the potential of further substituting the indazole ring to enhance inhibitory effects. The findings are supported by X-ray structures, which provide insights into the binding features of these inhibitors at the active site of NOS .
Regioselective C3-H Trifluoromethylation of 2H-Indazole
A regioselective C3-H trifluoromethylation of 2H-indazole has been achieved using visible-light-promoted photoredox catalysis under metal-free conditions. This method utilizes a radical mechanism and a hypervalent iodine reagent to produce a range of trifluoromethylated indazoles. The process highlights a practical approach to synthesizing biologically active compounds and useful building blocks .
Physical and Chemical Properties Analysis
The studies mentioned provide a comprehensive understanding of the synthesis, molecular structure, and chemical reactions of 7-(Trifluoromethyl)-1H-indazole and related compounds. The physical and chemical properties of these compounds, such as their crystal structures, hydrogen bonding patterns, and electronic properties, have been elucidated through experimental and computational methods. These properties are crucial for the development of indazole derivatives as potential pharmaceuticals and materials with specific functionalities .
Applications De Recherche Scientifique
-
Pharmaceuticals
- Trifluoromethyl groups are commonly found in FDA-approved drugs . They are incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
- For instance, Fulvestrant, an FDA-approved drug used to treat a specific type of advanced hormone receptor-positive breast cancer, contains a trifluoromethyl group .
-
Optoelectronics
- Trifluoromethyl groups have been used in the preparation of semi-alicyclic polyimides for optoelectronic applications .
- These polyimides exhibit excellent solubility, low water absorption, and good mechanical properties . They also show high heat resistance, low refractive indices, and significantly reduced dielectric constants .
-
Enzyme Inhibition
- 7-Trifluoromethylisatin has been identified as a potential inhibitor of various enzymes, including protein kinases and phosphatases.
-
Medicinal Chemistry
- Trifluoromethyl-containing compounds are of interest in medicinal chemistry due to their ability to participate in Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, a fundamental step in the synthesis of many complex molecules.
-
Photoredox Catalysis
-
Agrochemicals
- Trifluoromethyl groups are known for their abundance in more than 20% of agrochemical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
-
Polymer Science
- Trifluoromethyl groups have been used in the preparation of semi-alicyclic polyimides for optoelectronic applications . These polyimides exhibit excellent solubility, low water absorption, and good mechanical properties . They also show high heat resistance, low refractive indices, and significantly reduced dielectric constants .
-
Transition Metal-Mediated Trifluoromethylation
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(trifluoromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLVEPKBXAQQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605312 | |
| Record name | 7-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1H-indazole | |
CAS RN |
885694-00-8 | |
| Record name | 7-(Trifluoromethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885694-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)
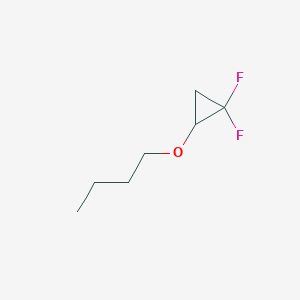
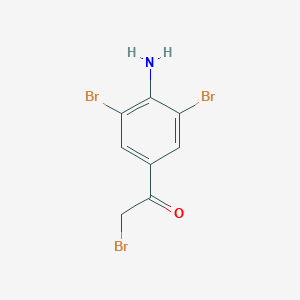
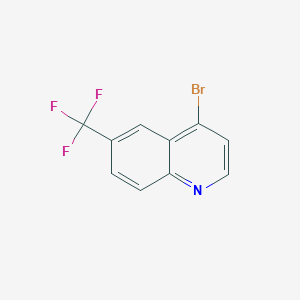
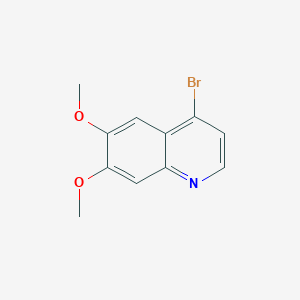
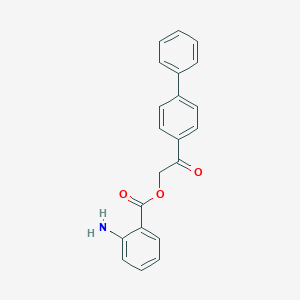
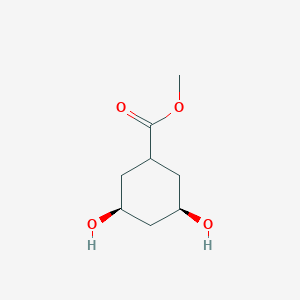
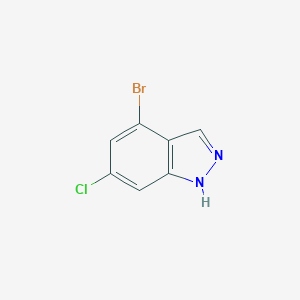
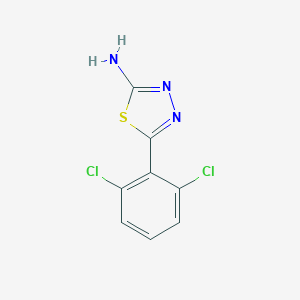
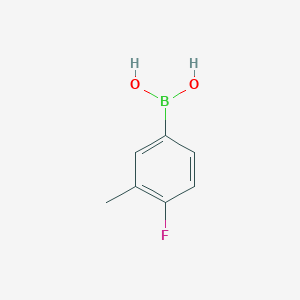
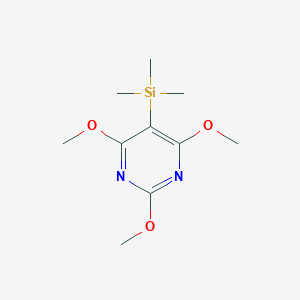
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
